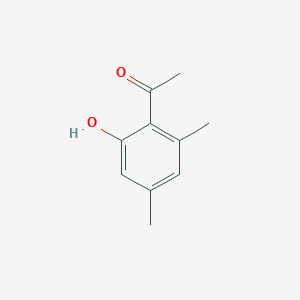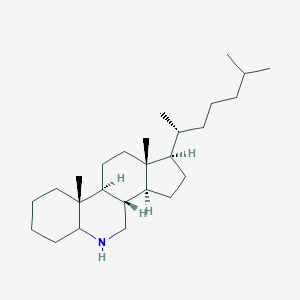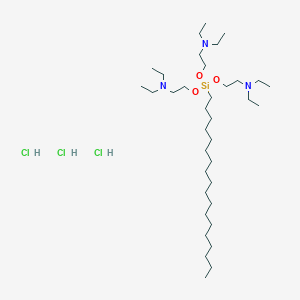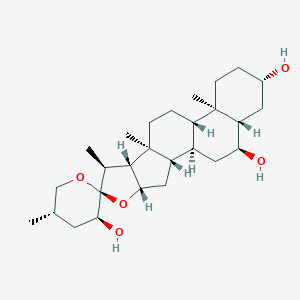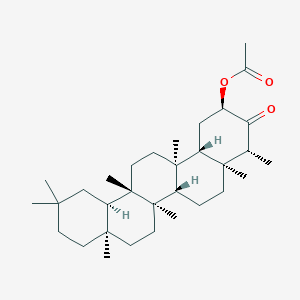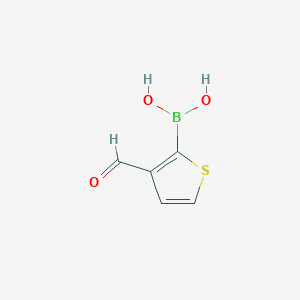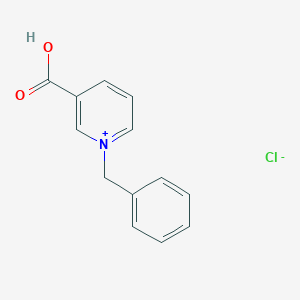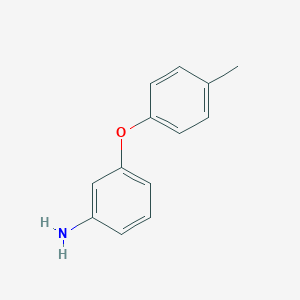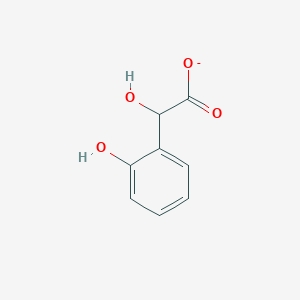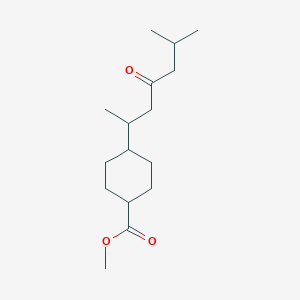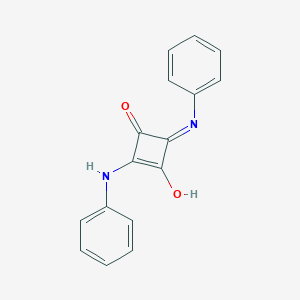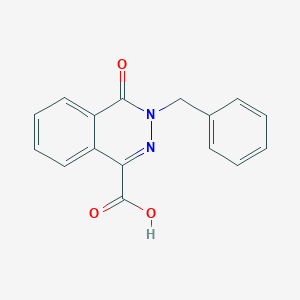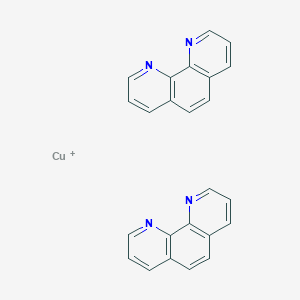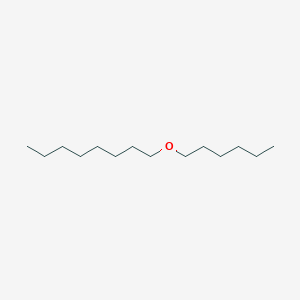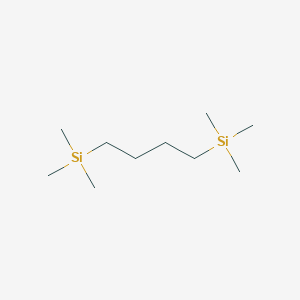
Trimethyl(4-trimethylsilylbutyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(4-trimethylsilylbutyl)silane is a silane compound that has gained attention in the scientific community due to its potential application in various fields of research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 236.5 g/mol.
Wirkmechanismus
The mechanism of action of trimethyl(4-trimethylsilylbutyl)silane is not well understood, but it is believed to act as a reducing agent in certain reactions. It has been shown to reduce metal ions to their corresponding metal nanoparticles and to reduce organic compounds to their corresponding alcohols. It is also believed to act as a stabilizer for the synthesis of metal nanoparticles by preventing their aggregation and promoting their uniform dispersion.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of trimethyl(4-trimethylsilylbutyl)silane. However, it is considered to be a relatively non-toxic compound and has been used in various applications without any reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl(4-trimethylsilylbutyl)silane has several advantages for use in lab experiments, including its high reactivity, low toxicity, and compatibility with a wide range of solvents. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the use of trimethyl(4-trimethylsilylbutyl)silane in scientific research. One potential application is in the development of new materials for optoelectronic devices, such as solar cells and light-emitting diodes. It may also be used as a reducing agent in the synthesis of other nanoparticles and as a stabilizer for the synthesis of metal nanoparticles. Additionally, further research is needed to better understand the mechanism of action of trimethyl(4-trimethylsilylbutyl)silane and to explore its potential use in other areas of research.
Synthesemethoden
Trimethyl(4-trimethylsilylbutyl)silane can be synthesized through various methods, including the reaction of 4-trimethylsilylbutylmagnesium chloride with silicon tetrachloride, the reaction of 4-trimethylsilylbutyl lithium with silicon tetrachloride, and the reaction of 4-trimethylsilylbutyl chloride with lithium aluminum hydride followed by the reaction with silicon tetrachloride. The most commonly used method is the reaction of 4-trimethylsilylbutyl lithium with silicon tetrachloride, which yields a high yield of trimethyl(4-trimethylsilylbutyl)silane.
Wissenschaftliche Forschungsanwendungen
Trimethyl(4-trimethylsilylbutyl)silane has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor in the preparation of silicon-based materials, and as a coating for surfaces to improve their hydrophobicity. It has also been used as a reducing agent in the synthesis of nanoparticles and as a stabilizer for the synthesis of metal nanoparticles. In addition, trimethyl(4-trimethylsilylbutyl)silane has been used in the development of new materials for optoelectronic devices and as a dopant in the fabrication of silicon-based solar cells.
Eigenschaften
CAS-Nummer |
18001-81-5 |
|---|---|
Produktname |
Trimethyl(4-trimethylsilylbutyl)silane |
Molekularformel |
C10H26Si2 |
Molekulargewicht |
202.48 g/mol |
IUPAC-Name |
trimethyl(4-trimethylsilylbutyl)silane |
InChI |
InChI=1S/C10H26Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
YCHWNWBSLGONGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



